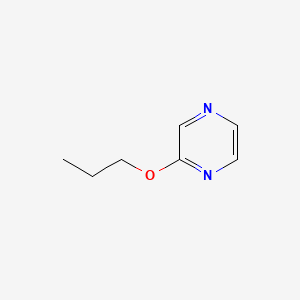

2-propoxypyrazine

Description

2-Propoxypyrazine is a pyrazine derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 2-position of the pyrazine ring. Pyrazines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1,4-positions, which confer unique electronic and steric properties . The introduction of alkoxy groups, such as propoxy, modifies the compound's physicochemical characteristics, including lipophilicity, solubility, and reactivity, making it relevant for applications in pharmaceuticals, agrochemicals, and flavor chemistry .

Pyrazine derivatives are widely studied for their biological activities, such as antimicrobial, antimycobacterial, and antioxidant effects . The propoxy group in this compound may enhance membrane permeability due to increased hydrophobicity compared to smaller alkoxy or polar substituents.

Properties

IUPAC Name |

2-propoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-5-10-7-6-8-3-4-9-7/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMZGUJLGRPVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878946 | |

| Record name | 2-PROPOXYPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70090-28-7 | |

| Record name | 2-Propoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070090287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PROPOXYPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propoxypyrazine typically involves the reaction of pyrazine with propyl alcohol in the presence of a suitable catalyst. One common method is the etherification of pyrazine with propyl alcohol using an acid catalyst under reflux conditions. The reaction proceeds as follows: [ \text{Pyrazine} + \text{Propyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Propoxypyrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 2-propylpyrazine.

Substitution: The propoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Pyrazine-2-carboxylic acid.

Reduction: 2-Propylpyrazine.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propoxypyrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.

Biology: Studies have shown its potential as a building block for bioactive molecules with antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry

Mechanism of Action

The mechanism of action of 2-propoxypyrazine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes and receptors, leading to its observed bioactivities. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis. The exact molecular pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Functional Group Analysis

Key structural analogs of 2-propoxypyrazine include:

- 2-Methoxy-5-methylpyrazine (CAS 2882-22-6): Methoxy (-OCH₃) at position 2 and methyl (-CH₃) at position 5 .

- Pyrazine-2-amidoxime (POAX): Amidoxime (-C(NH₂)NOH) at position 2 .

- Pyrazine-2-thiocarboxamide (PTCA) : Thiocarboxamide (-CSNH₂) at position 2 .

- 2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride : Chloro (-Cl) and piperazinyl groups at positions 2 and 3 .

Table 1: Comparative Properties of this compound and Analogs

*Calculated using fragment-based methods.

Physicochemical Properties

- Lipophilicity (logP) : The propoxy group in this compound increases logP compared to methoxy or amidoxime derivatives, enhancing its membrane permeability but reducing water solubility .

- Solubility : Polar substituents like amidoxime (POAX) improve aqueous solubility, making POAX more suitable for drug formulations than this compound .

- In contrast, electron-withdrawing groups (e.g., chloro in 2-chloro derivatives) reduce reactivity .

Key Research Findings

POAX : Demonstrated promising drug-like properties with a balanced logP (0.2) and high solubility, making it a candidate for antitubercular therapies .

PTCA : Exhibits attractive S/p and p–p interactions in crystal structures, which are critical for designing supramolecular architectures .

2-Chloro Derivatives : Used in synthesizing kinase inhibitors and other bioactive molecules, highlighting the versatility of halogenated pyrazines .

Biological Activity

2-Propoxypyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antiviral, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms. The presence of the propoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Recent studies have indicated that pyrazine derivatives exhibit notable antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various microbial strains. The following table summarizes key findings related to its antimicrobial activity:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results suggest that this compound may serve as a potential candidate for developing antimicrobial agents.

Antiviral Activity

The compound's antiviral properties have also been explored, particularly in the context of emerging viral threats. Research indicates that pyrazine derivatives can inhibit viral replication through various mechanisms. A study highlighted the effectiveness of related compounds in inhibiting the replication of RNA viruses, which may extend to this compound.

Case Studies

- Study on Antiviral Efficacy : A study investigated the antiviral properties of several pyrazine derivatives, including this compound, against the influenza virus. The results demonstrated a significant reduction in viral load at specific concentrations, suggesting that structural modifications in pyrazines can enhance their antiviral potential.

- Antimicrobial Synergy : Another case study explored the synergistic effects of this compound when combined with conventional antibiotics against resistant strains of bacteria. The combination therapy showed improved efficacy compared to individual treatments, indicating a potential role for this compound in overcoming antibiotic resistance.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzyme Activity : Pyrazines may inhibit key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : The lipophilic nature of the propoxy group can disrupt microbial membranes, leading to cell lysis.

- Interference with Viral Entry : Similar compounds have been shown to block viral entry into host cells, which may be applicable to this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.